

Structure-activity relationship of 8beta-Methoxyatractylenolide I analogs

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Compound of Interest

Compound Name: 8beta-Methoxyatractylenolide I

Cat. No.: B1516629

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Despite a comprehensive search for studies on the structure-activity relationship (SAR) of **8beta-Methoxyatractylenolide I** analogs, specific research detailing the synthesis and comparative biological evaluation of a series of these analogs could not be located. The available literature primarily focuses on the parent compounds, Atractylenolide I and Atractylenolide III, isolated from *Atractylodes macrocephala*.^{[1][2]}

This guide, therefore, provides a summary of the known biological activities of the parent atractylenolides and outlines the general experimental protocols used to evaluate the anti-inflammatory and cytotoxic effects of sesquiterpene lactones. This information can serve as a foundational resource for researchers interested in synthesizing and evaluating novel **8beta-Methoxyatractylenolide I** analogs.

Biological Activities of Parent Atractylenolides

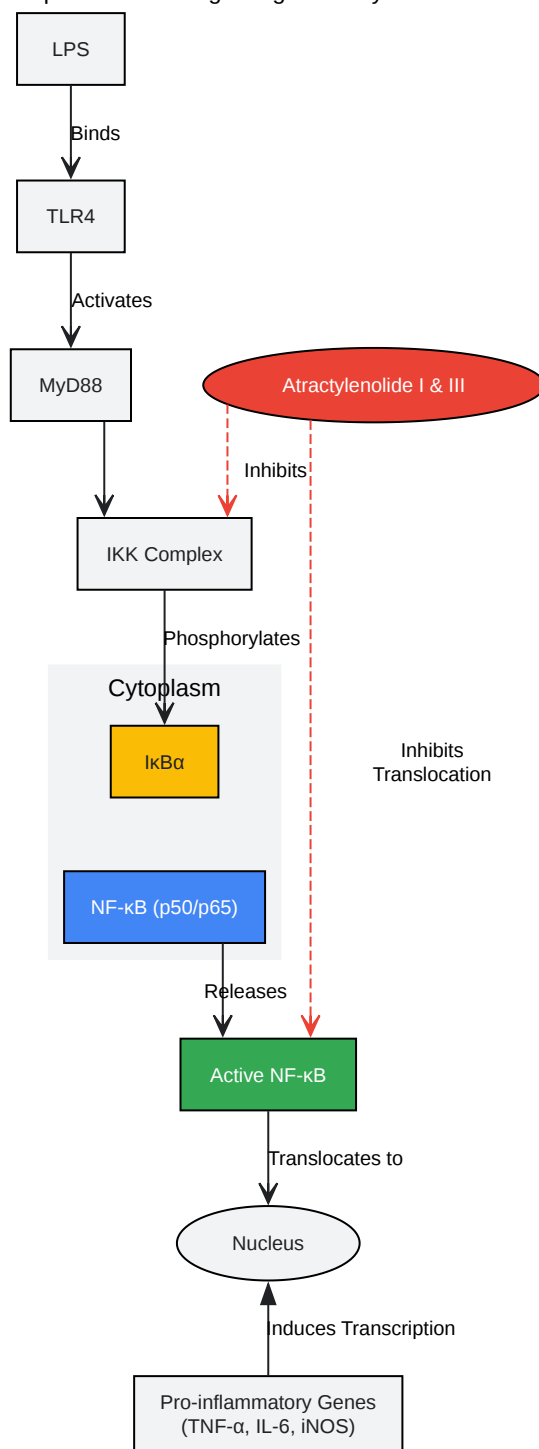
Atractylenolide I and Atractylenolide III have demonstrated notable anti-inflammatory and anti-cancer properties.^{[1][2]} Their biological effects are attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

Table 1: Summary of Reported Biological Activities of Atractylenolide I and III

Compound	Biological Activity	Reported IC ₅₀ Values	Cell Line/Model	Signaling Pathway(s) Implicated	Reference
Atractylenolide I	Anti-inflammatory	23.1 μ M (TNF- α inhibition)	LPS-stimulated peritoneal macrophages	TLR4/MyD88/ NF- κ B, PI3K/Akt, MAPK	[1][3]
41.0 μ M (NO production inhibition)	LPS-stimulated peritoneal macrophages	iNOS inhibition	[3]		
Anti-cancer	Not specified	Various cancer cell lines (colon, gastric, lung, etc.)	PI3K/Akt, JAK2/STAT3, TLR4/MyD88/ NF- κ B, Notch, ERK/GSK3 β	[1]	
Atractylenolide III	Anti-inflammatory	56.3 μ M (TNF- α inhibition)	LPS-stimulated peritoneal macrophages	TLR4/NF- κ B, PI3K/Akt, MAPK, JAK2/STAT3, FPR1/Nrf2, AMPK/SIRT1/ PGC-1 α	[1][3]
45.1% inhibition at 100 μ M (NO production)	LPS-stimulated peritoneal macrophages	iNOS inhibition	[3]		
Anti-cancer	No significant inhibition	Leukemia cell lines (HL-60, P-388)	Not specified	[4]	

Key Signaling Pathways

The anti-inflammatory effects of Atractylenolide I and III are primarily mediated through the inhibition of the NF- κ B signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the TLR4 receptor is activated, leading to a cascade that results in the activation of NF- κ B. Activated NF- κ B then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF- α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Atractylenolide I and III have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[1][3]

Simplified NF- κ B Signaling Pathway in Inflammation[Click to download full resolution via product page](#)

Caption: Simplified overview of the NF- κ B signaling pathway and points of inhibition by Atractylenolide I and III.

Experimental Protocols

The evaluation of the anti-inflammatory and cytotoxic activity of novel **8beta-Methoxyatractylenolide I** analogs would typically involve the following assays:

In Vitro Anti-inflammatory Activity Assay

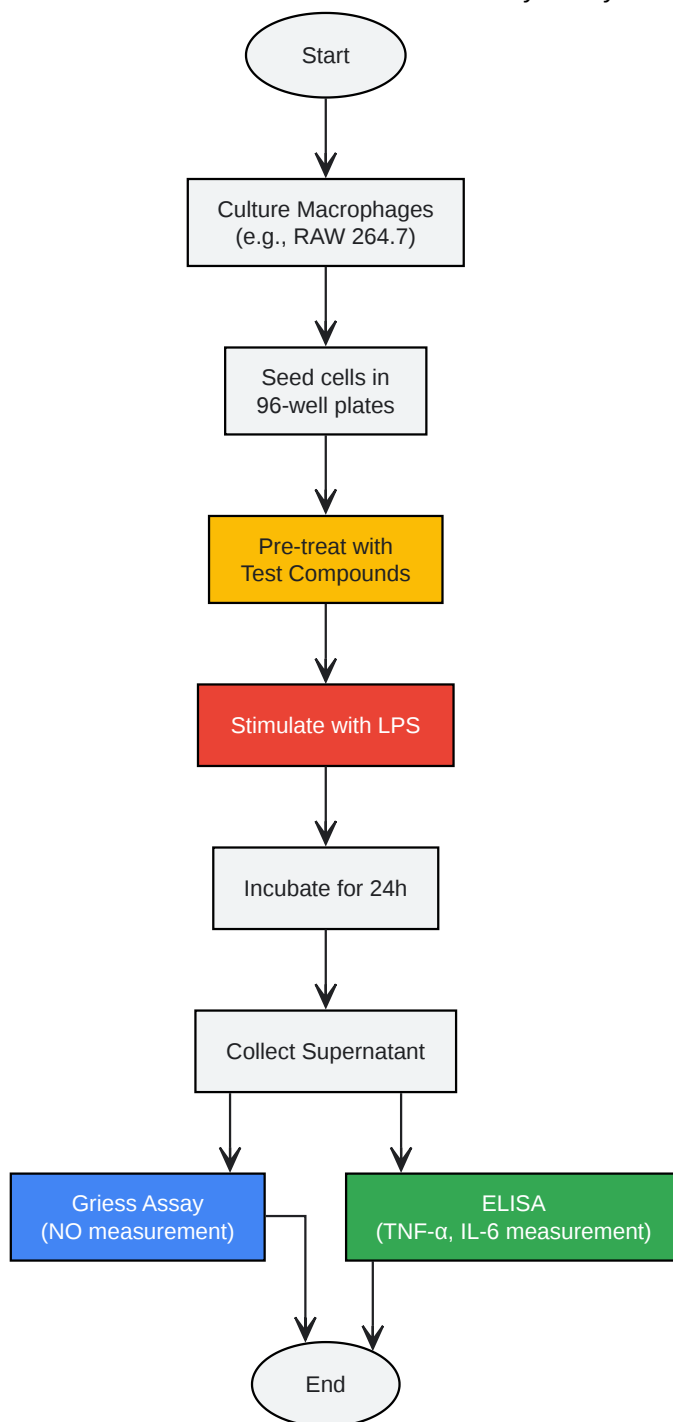
Objective: To determine the ability of the compounds to inhibit the production of inflammatory mediators in cultured macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

Methodology:

- **Cell Culture:** Macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
- **Incubation:** The cells are incubated for a specified period (e.g., 24 hours).
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO) Production:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - **Pro-inflammatory Cytokine Production (TNF- α , IL-6):** The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Workflow for In Vitro Anti-inflammatory Assay

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Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which the compounds exhibit toxicity to cells, which is crucial for interpreting the anti-inflammatory data and for assessing anti-cancer potential.

Cell Lines: Various cancer cell lines (e.g., HL-60 for leukemia, P-388 for leukemia) and a non-cancerous cell line to assess selectivity.^[4]

Methodology (MTT Assay):

- **Cell Seeding:** Cells are seeded in 96-well plates and allowed to adhere (for adherent cells) or stabilize.
- **Compound Treatment:** Cells are treated with a range of concentrations of the test compounds.
- **Incubation:** The plates are incubated for a defined period (e.g., 12, 24, or 48 hours).^[4]
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions

The development of novel **8beta-Methoxyatractylenolide I** analogs presents a promising avenue for the discovery of new anti-inflammatory and anti-cancer agents. Future research should focus on the synthesis of a library of analogs with modifications at various positions of the molecule to establish a clear structure-activity relationship. Key modifications could include alterations to the methoxy group, the lactone ring, and other substituents on the sesquiterpene backbone. The systematic evaluation of these analogs using the described experimental protocols will be essential for identifying lead compounds with improved potency and selectivity.

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